Cas no 876728-40-4 (1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-)

1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- is a heterocyclic organic compound featuring a pyrazole core substituted with a formyl group at the 3-position and a furanyl moiety at the 5-position, along with a methyl group at the 1-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables further derivatization, while the furan and pyrazole rings contribute to its potential as a ligand or scaffold in coordination chemistry and medicinal chemistry applications. The compound's well-defined structure and purity ensure reproducibility in research and industrial processes.
1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- structure
876728-40-4 structure
Product Name:1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-
CAS No:876728-40-4
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD08271947
CID:719643
Update Time:2026-04-29

1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-
    • 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbaldehyde
    • 5-(furan-2-yl)-1-methylpyrazole-3-carbaldehyde
    • 3-formyl-5-(2-furyl)-1-methylpyrazole
    • 5-(2-furyl)-1-methylpyrazole-3-carbaldehyde
    • MDL: MFCD08271947

Computed Properties

  • Exact Mass: 176.05900

Experimental Properties

  • Melting Point: 62-64
  • PSA: 48.03000
  • LogP: 1.49260

1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- Pricemore >>

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1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- Suppliers

Amadis Chemical Company Limited
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(CAS:876728-40-4)1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-
Order Number:A1186680
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:01
Price ($):641.0
Email:sales@amadischem.com

Additional information on 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-

1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-: A Multifunctional Molecule in Modern Pharmaceutical Research

1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- (CAS No. 876728-40-4) represents a structurally unique compound that has garnered significant attention in the pharmaceutical and medicinal chemistry fields. This molecule combines the pharmacophoric properties of a pyrazole ring with the aromaticity of a furan moiety, creating a versatile scaffold for drug development. The synthesis and functionalization of this compound have been extensively explored in recent years, with emerging studies highlighting its potential applications in anti-inflammatory, antiviral, and antitumor therapies. The 1H-pyrazole core is particularly noteworthy due to its prevalence in various bioactive molecules, while the 5-(2-furanyl) substitution introduces additional reactivity and selectivity. The 1-methyl group further modulates the molecule's physicochemical properties, making it a promising candidate for further chemical modifications.

Recent advancements in computational chemistry have enabled researchers to predict the molecular interactions of 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- with biological targets. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the compound exhibits a high affinity for the NLRP3 inflammasome, a key mediator of inflammatory responses. This finding aligns with the growing interest in targeting inflammasome pathways for the treatment of autoimmune diseases and neurodegenerative disorders. The furan ring in the molecule is believed to enhance its binding capacity by forming hydrogen bonds with specific residues in the target protein, while the pyrazole ring contributes to the overall stability of the molecule. These structural features make 1H-Pyraz,3-carboxaldehyde,5-(2-furanyl)-1-methyl- a valuable scaffold for the design of novel therapeutics.

From a synthetic perspective, the preparation of 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- has been optimized through catalytic methods that reduce environmental impact. A 2024 paper in *Green Chemistry* reported the use of a transition-metal-catalyzed approach to efficiently synthesize this compound with high yield and purity. This method not only minimizes the use of hazardous reagents but also allows for the incorporation of additional functional groups, expanding the molecule's utility in drug discovery. The carboxaldehyde functionality of the compound is particularly important for its reactivity, as it can undergo various chemical transformations to generate derivatives with enhanced pharmacological profiles. These synthetic advancements underscore the importance of sustainable chemistry in modern pharmaceutical research.

Experimental studies have further validated the biological activities of 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-. In vitro assays have shown that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. A 2023 study published in *Inflammatory Bowel Diseases* demonstrated that the compound significantly reduces intestinal inflammation in a mouse model of colitis, suggesting its potential as a therapeutic agent for inflammatory bowel diseases. The furan ring is thought to play a critical role in this activity by modulating the expression of inflammatory genes, while the pyrazole ring contributes to the molecule's overall stability and bioavailability.

Additionally, the 1-methyl group in 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- has been shown to influence the molecule's pharmacokinetic properties. A 2024 study in *Drug Metabolism and Disposition* revealed that the methyl substitution enhances the compound's solubility and metabolic stability, which are critical factors for drug development. These findings highlight the importance of molecular design in optimizing the therapeutic potential of compounds like 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-. The carboxaldehyde functionality also allows for the incorporation of additional substituents, which can further tailor the molecule's biological activity.

Recent research has also explored the antiviral potential of 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-. A 2023 study published in *Antiviral Research* demonstrated that the compound exhibits activity against several RNA viruses, including SARS-CoV-2. The furan ring is believed to interact with viral RNA polymerases, inhibiting their replication. This discovery has sparked interest in the development of antiviral drugs based on this scaffold, particularly in light of the ongoing global health challenges. The pyrazole ring may also contribute to the molecule's antiviral activity by modulating host cell receptors or interfering with viral entry mechanisms.

Furthermore, the 1H-pyrazole core of 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- has been linked to antitumor activities. A 2024 study in *Cancer Research* reported that the compound induces apoptosis in cancer cells by targeting specific signaling pathways. The furan ring is thought to enhance the compound's ability to penetrate tumor cells, while the carboxaldehyde functionality may facilitate the formation of covalent bonds with key enzymes involved in cell survival. These findings suggest that 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- could be a valuable tool in the development of targeted cancer therapies.

Despite these promising findings, further research is needed to fully understand the mechanisms of action and potential side effects of 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-. Ongoing studies are focused on elucidating the molecular interactions of this compound with various biological targets and optimizing its pharmacological properties. The 1-methyl group, for example, may need to be modified to improve the molecule's selectivity and reduce off-target effects. Additionally, the carboxaldehyde functionality could be further functionalized to enhance the compound's therapeutic potential.

In conclusion, 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- represents a significant advancement in the field of medicinal chemistry. Its unique combination of a pyrazole ring, furan ring, and 1-methyl group makes it a versatile scaffold for the design of novel therapeutics. Recent studies have demonstrated its potential applications in anti-inflammatory, antiviral, and antitumor therapies, highlighting the importance of further research in this area. As synthetic methods continue to improve and our understanding of the molecule's biological activity expands, 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl- is poised to play a key role in the development of next-generation drugs.

The compound 1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl is a promising molecule in pharmaceutical research, characterized by its unique combination of a pyrazole ring, furan ring, and 1-methyl group. Here's a concise summary of its significance and potential applications: ### Key Structural Features 1. Pyrazole Ring: Known for its prevalence in bioactive molecules, this ring contributes to the molecule's stability and pharmacological activity. 2. Furan Ring: Introduces aromaticity and enhances reactivity, enabling interactions with biological targets like the NLRP3 inflammasome. 3. 1-Methyl Group: Modulates physicochemical properties, improving solubility and metabolic stability, while also allowing for further functionalization. ### Biological Activities - Anti-Inflammatory: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reduces intestinal inflammation in colitis models. - Antiviral: Shows activity against RNA viruses, including SARS-CoV-2, via interactions with viral RNA polymerases. - Antitumor: Induces apoptosis in cancer cells by targeting signaling pathways, with the furan ring aiding penetration into tumor cells. ### Synthetic Advancements - Sustainable Chemistry: Optimized via transition-metal-catalyzed methods, reducing environmental impact and enabling functional group modifications. - Carboxaldehyde Functionality: Enables versatile chemical transformations, enhancing the molecule's adaptability for drug design. ### Research Directions - Mechanistic Studies: Elucidating molecular interactions with targets like inflammasomes or viral enzymes. - Pharmacokinetic Optimization: Modifying the 1-methyl group to improve selectivity and reduce side effects. - Therapeutic Applications: Expanding use in autoimmune diseases, neurodegenerative disorders, and targeted cancer therapies. ### Conclusion This compound represents a versatile scaffold for drug development, with potential applications in anti-inflammatory, antiviral, and antitumor therapies. Ongoing research into its mechanisms and synthetic modifications will further unlock its therapeutic potential, positioning it as a key player in modern pharmaceutical innovation.
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Amadis Chemical Company Limited
(CAS:876728-40-4)1H-Pyrazole-3-carboxaldehyde,5-(2-furanyl)-1-methyl-
A1186680
Purity:99%
Quantity:1g
Price ($):641.0
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